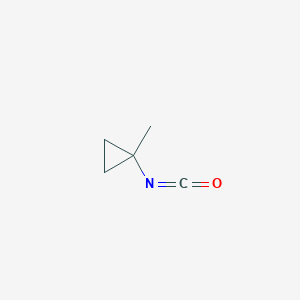

1-Isocyanato-1-methylcyclopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-1-methylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-5(2-3-5)6-4-7/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYORXHQVJPQLQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102121-96-0 | |

| Record name | 1-isocyanato-1-methylcyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-Isocyanato-1-methylcyclopropane Safety & Handling

Part 1: Executive Summary & Chemical Identity

1-Isocyanato-1-methylcyclopropane is a specialized, high-value building block used primarily in the synthesis of pharmaceutical agents requiring the rigid, metabolically stable 1-methylcyclopropyl moiety. As a tertiary isocyanate attached to a strained ring system, it presents a unique dual-hazard profile: high chemical reactivity characteristic of isocyanates and thermodynamic strain inherent to the cyclopropane ring.

This guide moves beyond standard compliance, offering a mechanistic approach to safety for medicinal chemists and process engineers.

Chemical Identification

| Property | Value / Description |

| Chemical Name | This compound |

| Functional Class | Tertiary Alkyl Isocyanate / Cyclopropane Derivative |

| Molecular Formula | C₅H₇NO |

| Molecular Weight | 97.12 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Odor | Pungent, acrid (Lachrymator) |

| Boiling Point (Est.) | 90–100 °C (Based on t-butyl isocyanate analog) |

| Flash Point (Est.) | < 23 °C (Flammable Liquid) |

Part 2: Hazard Identification & Toxicology (GHS)

The safety profile of this compound is dominated by the electrophilic nature of the isocyanate (-NCO) group. Unlike primary isocyanates, the steric bulk of the 1-methyl group retards hydrolysis slightly, potentially allowing the chemical to persist longer in the environment or on skin before deactivating, increasing the risk of sensitization.

Core Hazard Matrix

The following GHS classifications are derived from Structure-Activity Relationships (SAR) with tert-butyl isocyanate and cyclopropyl isocyanate.

| Hazard Class | Category | H-Code | Hazard Statement |

| Flammable Liquids | 2 or 3 | H225 | Highly flammable liquid and vapor. |

| Acute Toxicity (Inhal.) | 1 or 2 | H330 | Fatal if inhaled. |

| Skin Corrosion/Irrit. | 2 | H315 | Causes skin irritation. |

| Eye Damage/Irrit. | 2A | H319 | Causes serious eye irritation. |

| Resp. Sensitization | 1 | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Skin Sensitization | 1 | H317 | May cause an allergic skin reaction. |

| STOT - Single Exp. | 3 | H335 | May cause respiratory irritation. |

Mechanistic Toxicology

-

Acylation of Biomolecules: The central carbon of the isocyanate group is highly electrophilic. Upon inhalation or skin contact, it rapidly carbamoylates nucleophilic residues (lysine amines, serine hydroxyls) on proteins (e.g., albumin, keratin).

-

Haptenization: These carbamoylated proteins act as haptens, triggering an immune response. Subsequent exposure—even at picomolar concentrations—can elicit anaphylactic shock or severe asthma (Isocyanate Asthma).

-

Lachrymatory Effect: The compound is a potent mucous membrane irritant. The "warning property" (odor/irritation) usually occurs below the toxic threshold, but olfactory fatigue sets in quickly.

Part 3: Safe Handling & Engineering Controls

The "Zero-Skin-Contact" Protocol

Due to the sensitization risk, handling must prevent all skin contact and inhalation.

1. Engineering Controls

-

Primary: All open handling must occur within a certified Chemical Fume Hood (face velocity > 100 fpm).

-

Secondary: Use a glove box for transfers of quantities > 10 g or if heating is required.

-

Vapor Trap: When removing solvent via rotary evaporation, use a secondary liquid nitrogen trap to prevent isocyanate release into the vacuum pump exhaust.

2. Personal Protective Equipment (PPE)

-

Respiratory: If fume hood containment is breached or for spill cleanup, a Full-Face Respirator with Organic Vapor (OV) cartridges and N95 pre-filters is mandatory.

-

Dermal (Double-Gloving Strategy):

-

Inner Layer: 4-mil Nitrile (inspection layer).

-

Outer Layer: Silver Shield (Laminate) or thick Butyl Rubber. Standard nitrile is permeable to low-MW isocyanates over time.

-

3. Decontamination Solution (The "Decon Mix")

Prepare a quenching solution before starting work:

-

Composition: 50% Ethanol + 40% Water + 10% Concentrated Ammonium Hydroxide.

-

Mechanism: Ammonia reacts rapidly to form the urea derivative, while ethanol solubilizes the isocyanate.

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways for handling and emergency response.

Figure 1: Decision logic for safe handling and emergency response. Note the strict segregation of waste and the use of ammonia-based decon for spills.

Part 4: Chemical Reactivity & Synthesis Context

Synthesis via Curtius Rearrangement

This compound is typically generated in situ or isolated from the Curtius rearrangement of 1-methylcyclopropanecarboxylic acid using DPPA (Diphenylphosphoryl azide) or via the acid chloride + sodium azide.

Critical Safety Note: The intermediate acyl azide is potentially explosive. Do not distill the acyl azide. Ensure the rearrangement to isocyanate (evolution of N₂) is complete before concentrating.

Reaction with Nucleophiles

The 1-methylcyclopropyl group provides steric hindrance, making this isocyanate less reactive than n-alkyl isocyanates but still potent.

Figure 2: Primary reactivity pathways. Note that water contact evolves CO₂, which can pressurize sealed vessels.

Part 5: Emergency Response Protocols

First Aid

-

Inhalation: Immediate removal to fresh air. If breathing is labored, administer oxygen (trained personnel only). Do not wait for symptoms ; pulmonary edema can be delayed up to 48 hours.

-

Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol on skin (enhances absorption).

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

Fire Fighting

-

Flash Point: < 23°C (Flammable).

-

Media: Dry chemical, CO₂, or sand. Do NOT use water directly on the fire source, as it reacts with the isocyanate to release CO₂, potentially spreading the fire or bursting containers.

-

Combustion Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Hydrogen cyanide (HCN).

Storage

-

Temp: 2–8 °C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen. Moisture sensitive.

-

Container: Septum-sealed glass or Teflon-lined caps. Inspect frequently for white precipitate (urea formation), indicating seal failure.

References

-

National Institute for Occupational Safety and Health (NIOSH). Isocyanates: Worker Safety and Health. Centers for Disease Control and Prevention. Available at: [Link]

-

PubChem. Compound Summary: Cyclopropyl isocyanate (Analog). National Library of Medicine. Available at: [Link]

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Isocyanates. Available at: [Link]

Methodological & Application

Using 1-Isocyanato-1-methylcyclopropane as a derivatizing agent for alcohols

Application Note: High-Stability Derivatization of Alcohols using 1-Isocyanato-1-methylcyclopropane

Executive Summary

This guide details the protocol for utilizing This compound (

Key Advantages:

-

Hydrolytic Stability: The steric bulk of the 1-methylcyclopropyl moiety renders the resulting carbamates (urethanes) highly resistant to spontaneous hydrolysis, preserving sample integrity during storage.

-

NMR Cleanliness: The cyclopropyl protons provide a distinct, high-field diagnostic signature (

0.4–1.0 ppm) in -

GC-MS Volatility: As a low-molecular-weight aliphatic reagent, it improves the gas-phase volatility of polar alcohols without introducing the excessive mass associated with aromatic derivatives.

Chemical Mechanism & Rationale

The derivatization follows a nucleophilic addition mechanism where the alcohol oxygen attacks the electrophilic carbon of the isocyanate group.

Critical Consideration:

-

Implication: Uncatalyzed reactions will be prohibitively slow.

-

Solution: This protocol mandates the use of a Lewis acid catalyst (Dibutyltin dilaurate, DBTL) or a nucleophilic catalyst (DMAP) and elevated temperatures.

Reaction Scheme

The alcohol (

Figure 1: Reaction pathway for the formation of sterically hindered carbamates.

Experimental Protocol

Materials & Equipment

-

Reagent: this compound (Synthesized via Curtius rearrangement of 1-methylcyclopropanecarboxylic acid azide if not commercially available).

-

Solvent: Anhydrous Toluene or Dichloromethane (DCM). Note: Toluene is preferred for higher temperature reactions.

-

Catalyst: Dibutyltin dilaurate (DBTL) [CAS: 77-58-7] or 4-Dimethylaminopyridine (DMAP).

-

Quenching Agent: Methanol (LC-MS grade).

-

Vials: Silanized glass vials with PTFE-lined caps.

Standard Derivatization Workflow

Step 1: Sample Preparation

Dissolve approximately

Step 2: Reagent Addition

Add

-

Calculation:

-

Note: If the alcohol has multiple -OH groups, increase equivalents accordingly (

eq per -OH group).

Step 3: Catalysis

Add

-

Alternative: For acid-sensitive substrates, use

DMAP.

Step 4: Incubation

Seal the vial tightly. Heat at

-

Why Heat? The tertiary carbon of the cyclopropyl ring hinders the approach of the alcohol. Thermal energy is required to overcome this activation barrier.

Step 5: Quenching (Optional but Recommended)

If analyzing by HPLC/LC-MS, add

Analytical Characterization

NMR Spectroscopy ( H)

The 1-methylcyclopropyl group serves as an excellent NMR tag.

-

Methyl Group: Singlet,

. -

Cyclopropyl Ring: Two multiplets (AA'BB' system) typically between

. -

NH Proton: Broad singlet,

(solvent dependent).

Diagnostic Utility: The high-field cyclopropyl region (

Mass Spectrometry (GC-MS / LC-MS)

-

Fragmentation: The carbamate linkage typically cleaves to yield the protonated isocyanate ion or the alcohol fragment.

-

Molecular Ion: The derivative adds a mass of

( -

Nitrogen Rule: If the parent alcohol has no nitrogen, the derivative will have an odd molecular weight, aiding in peak identification.

| Parameter | Value / Observation |

| Mass Shift | |

| Key Fragment | |

| Retention Time | Increased vs. native alcohol (GC); Decreased polarity (RP-HPLC) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Steric hindrance of reagent | Increase Temp to |

| Urea Byproduct | Wet solvent/sample | Dry sample azeotropically; Use fresh anhydrous toluene. |

| No Reaction | Catalyst inactive | Verify DBTL activity; Switch to DMAP ( |

Safety & Handling

-

Sensitizer: Like all isocyanates,

-MeCpNCO is a potential respiratory sensitizer. Handle only in a functioning fume hood. -

Lachrymator: May cause eye irritation. Wear safety glasses and nitrile gloves.

-

Storage: Store at

under inert gas (Argon/Nitrogen) to prevent polymerization or hydrolysis.

References

-

General Isocyanate Derivatization Chemistry

- Knapp, D. R. (1979).

- Overview of carbamate formation for chrom

-

Synthesis of Cyclopropyl Isocyanates (Curtius Rearrangement)

- Kricheldorf, H. R., & Regel, W. (1973). Über die Synthese von Isocyanaten durch Curtius-Abbau. Makromolekulare Chemie.

- Describes the conversion of cycloalkane carboxylic acid azides to isocyan

-

Steric Effects in Isocyanate Reactions

- Satchell, D. P. N., & Satchell, R. S. (1975).

- Mechanistic insight into why tertiary isocyanates require c

-

Catalysis of Alcohol-Isocyanate Reactions

- Blank, W. J. (1989). Catalysis of the isocyanate-hydroxyl reaction.

- Detailed comparison of DBTL vs.

Application Note: In Situ Generation of 1-Isocyanato-1-methylcyclopropane via Curtius Rearrangement

Executive Summary

The 1-methylcyclopropyl moiety is a critical pharmacophore in medicinal chemistry, offering conformational restriction that can enhance potency and metabolic stability (e.g., in kinase inhibitors and GPCR modulators). However, the installation of the nitrogen functionality at the quaternary center is synthetically challenging due to steric hindrance and ring strain.

The Curtius rearrangement is the preferred method for converting 1-methylcyclopropanecarboxylic acid to 1-isocyanato-1-methylcyclopropane. Due to the high reactivity and volatility of the isocyanate intermediate, in situ generation is strictly recommended over isolation. This guide details two validated protocols for this transformation, emphasizing the Diphenylphosphoryl Azide (DPPA) method for high-throughput discovery and the Mixed Anhydride method for cost-effective scaling.

Mechanistic Insight & Pathway

The transformation proceeds through the activation of the carboxylic acid, formation of the acyl azide, and subsequent thermal rearrangement. The driving force is the extrusion of nitrogen gas (

Key Mechanistic Considerations:

-

Ring Strain: The cyclopropane ring (~27 kcal/mol strain energy) remains intact during the rearrangement because the migration of the carbon atom occurs with retention of configuration and does not involve ring-opening intermediates.

-

Steric Hindrance: The methyl group at the 1-position creates a quaternary center. The migrating group (the cyclopropyl ring) must align antiperiplanar to the leaving nitrogen, a requirement readily met in the acyl azide conformation.

Pathway Visualization

Figure 1: Mechanistic pathway of the Curtius rearrangement for 1-methylcyclopropane derivatives. The irreversible extrusion of nitrogen drives the formation of the isocyanate.

Experimental Protocols

Method A: DPPA-Mediated Rearrangement (Recommended)

Context: Best for discovery chemistry (mg to g scale). It is a "one-pot" procedure that avoids handling free azide salts.

Reagents:

-

Substrate: 1-Methylcyclopropanecarboxylic acid (1.0 equiv)

-

Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 1.5 equiv)

-

Solvent: Anhydrous Toluene (preferred for high boiling point) or THF.

Protocol:

-

Setup: Charge a flame-dried round-bottom flask with 1-Methylcyclopropanecarboxylic acid and anhydrous Toluene (0.2 M concentration).

-

Activation: Add TEA (1.1 equiv) followed by DPPA (1.1 equiv) dropwise at room temperature (20–25°C).

-

Note: A mild exotherm may occur.

-

-

Acyl Azide Formation: Stir at room temperature for 1–2 hours.

-

Checkpoint: Monitor by LCMS (look for acyl azide mass or disappearance of acid) or TLC.

-

-

Rearrangement: Heat the reaction mixture to 80–90°C .

-

Observation: Vigorous evolution of

gas indicates the rearrangement is proceeding. Ensure proper venting.

-

-

Completion: Stir at 90°C for 1–2 hours until gas evolution ceases.

-

Result: The solution now contains This compound .

-

Usage: Cool to reaction temperature required for the next step (e.g., add amine for urea formation or alcohol for carbamate).

-

Method B: Mixed Anhydride / Sodium Azide (Scalable)

Context: Best for larger scales (>100g) where DPPA costs are prohibitive. Requires strict safety controls for

Reagents:

-

Substrate: 1-Methylcyclopropanecarboxylic acid (1.0 equiv)

-

Activator: Ethyl chloroformate (1.2 equiv)

-

Base: N-Methylmorpholine (NMM) or TEA (1.2 equiv)

-

Azide Source: Sodium Azide (

) (1.5 equiv) dissolved in minimal water. -

Solvent: Acetone/Water mixture.

Protocol:

-

Activation: Dissolve the acid in Acetone (0.5 M). Cool to 0°C . Add NMM (1.2 equiv) and Ethyl chloroformate (1.2 equiv). Stir for 30 mins to form the mixed anhydride.

-

Azidation: Add the aqueous solution of

(1.5 equiv) dropwise while maintaining temperature < 5°C. -

Workup (Critical): Stir for 1 hour at 0°C. Dilute with cold water and extract the Acyl Azide immediately into Toluene .

-

Safety: Do NOT concentrate the acyl azide to dryness. Keep it in solution.

-

-

Rearrangement: Dry the Toluene layer (MgSO4), filter, and heat the solution to 90°C to induce rearrangement and

evolution.

Analytical Validation

Since the isocyanate is generated in situ, direct isolation is difficult. Validation relies on spectroscopic signatures or derivatization.

| Method | Expected Signal | Notes |

| FT-IR (In-line) | Strong band at ~2250–2270 cm⁻¹ | Definitive diagnostic for the -N=C=O stretch. |

| Quench Test | Urea / Carbamate formation | Aliquot + Benzylamine → Benzyl urea. Check via LCMS. |

| ¹H NMR | Shift of methyl protons | Methyl protons adjacent to -NCO shift downfield relative to the acid precursor. |

Safety & Handling (E-E-A-T)

1. Azide Hazards:

-

DPPA: Toxic and potentially explosive if distilled. Use as received.

-

Sodium Azide: Highly toxic and shock-sensitive. Do not use halogenated solvents (DCM) with

to avoid forming diazidomethane (highly explosive). -

Acyl Azides: Potentially explosive. Never isolate or concentrate acyl azides containing low C:N ratios. Always keep them in solution.

2. Isocyanate Toxicity:

-

Low molecular weight isocyanates are potent respiratory sensitizers and lachrymators.

-

Engineering Control: All operations must be performed in a well-ventilated fume hood.

3. Cyclopropane Stability:

-

While the ring is stable to the Curtius conditions, avoid strong Lewis acids downstream which might trigger ring opening.

Workflow Visualization

Figure 2: Operational workflow for the DPPA-mediated in situ generation of this compound.

References

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. [Link]

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. [Link]

- Ghost, M., et al. (2018). Practical Synthesis of 1-Substituted Cyclopropylamines. Organic Process Research & Development. (General reference for cyclopropylamine synthesis scaling).

Troubleshooting & Optimization

Removing urea byproducts from 1-Isocyanato-1-methylcyclopropane reactions

Executive Summary & Chemical Context

1-Isocyanato-1-methylcyclopropane (CAS: 14774-37-9) is a specialized reagent used primarily to introduce the N-(1-methylcyclopropyl) motif into pharmaceutical intermediates (e.g., kinase inhibitors).

The most persistent technical challenge with this reagent is the formation of 1,3-bis(1-methylcyclopropyl)urea , a symmetric urea byproduct. This impurity forms when the isocyanate reacts with adventitious moisture or during aqueous workup of unquenched reaction mixtures. Due to the high lattice energy of symmetric ureas, this byproduct often exhibits "brick-dust" properties—poor solubility in standard organic solvents—making it difficult to separate from the desired product if not managed upstream.

This guide provides authoritative protocols for preventing, scavenging, and removing this specific impurity.

Mechanism of Impurity Formation

Understanding the "why" is critical to prevention. The formation of the urea byproduct follows a hydrolytic cascade that is autocatalytic in the presence of base.

Figure 1: The hydrolytic cascade converting the isocyanate reagent into the symmetric urea impurity.

Troubleshooting Guide & FAQs

Category A: Prevention & Reaction Setup

Q: I am observing a white precipitate forming immediately upon adding the isocyanate. Why? A: This indicates high moisture content in your solvent or amine starting material. This compound hydrolyzes rapidly.

-

Root Cause: Wet solvent or hygroscopic amine salt.

-

Solution: Ensure solvents are dried (Karl Fischer < 50 ppm). If using an amine hydrochloride salt, ensure the neutralizing base (e.g., TEA, DIPEA) is dry.

-

Protocol: Add the isocyanate as the limiting reagent or in slight excess (1.1 eq) strictly under nitrogen/argon atmosphere.

Q: Can I use an aqueous workup to remove excess isocyanate? A: NO. This is the most common error. Adding water to unreacted isocyanate generates the amine in situ, which immediately reacts with the remaining isocyanate to form the symmetric urea.

-

Correction: You must quench the isocyanate chemically before any aqueous contact. (See Section 4: Scavenging Protocols).

Category B: Purification & Removal

Q: The urea byproduct is already formed. How do I remove it? A: Solubility differentiation is your primary tool. Symmetric ureas are generally much less soluble in non-polar solvents than the desired unsymmetrical urea or carbamate product.

| Solvent System | 1,3-bis(1-methylcyclopropyl)urea Solubility | Desired Product Solubility (Typical) | Action |

| Hexanes / Heptane | Insoluble | Low - Moderate | Trituration / Filtration |

| Diethyl Ether | Very Low | Moderate - High | Trituration / Filtration |

| Dichloromethane (DCM) | Low - Moderate | High | Dissolve & Filter |

| Methanol / DMSO | Soluble | Soluble | Avoid for Separation |

Q: My product and the urea byproduct are co-eluting on silica gel. What can I change? A: Ureas are strong hydrogen bond donors. They often "streak" on silica.

-

Modification: Switch to a DCM:MeOH gradient (0-5%).

-

Tip: If the urea is persistent, try Automated Flash Chromatography using a C18 (Reverse Phase) column. The aliphatic methylcyclopropyl groups make the symmetric urea highly retentive on C18 compared to more polar products, allowing baseline separation.

Detailed Experimental Protocols

Protocol 1: Chemical Scavenging (The "Zero-Byproduct" Method)

Use this method to remove excess isocyanate before it hydrolyzes.

Reagents:

-

Polymer-supported amine scavenger (e.g., Aminomethyl polystyrene or Trisamine resin).

-

Loading: Typically 1.0 - 3.0 mmol/g.

Procedure:

-

Calculate Excess: Estimate the excess isocyanate remaining (e.g., 0.2 eq).

-

Add Scavenger: Add 2–3 equivalents of the polymer-supported amine relative to the excess isocyanate.

-

Agitate: Stir or shake gently at room temperature for 1–2 hours.

-

Mechanism: The resin-bound amine reacts with the isocyanate to form a resin-bound urea.

-

-

Filter: Filter the reaction mixture through a fritted glass funnel or a Celite pad.

-

Wash: Wash the resin with the reaction solvent (e.g., DCM or THF) to recover all product.

-

Result: The filtrate contains your product; the isocyanate is trapped on the solid resin. No symmetric urea is formed.

Protocol 2: Post-Reaction Trituration (The "Cleanup" Method)

Use this method if the urea byproduct is already present as a solid or oil.

Procedure:

-

Concentrate: Evaporate the reaction solvent to dryness to obtain the crude residue.

-

Solvent Selection: Add a minimal amount of Diethyl Ether or 1:1 Ether/Hexanes .

-

Note: The 1-methylcyclopropyl group adds lipophilicity, so pure hexanes might not dissolve your desired product effectively. Ether is usually the "sweet spot."

-

-

Sonication: Sonicate the flask for 5–10 minutes. The symmetric urea should remain as a white solid, while the desired product dissolves.

-

Filtration: Filter the suspension through a fine porosity frit.

-

Validation: Check the filtrate by TLC or LCMS. If urea remains, repeat with a colder solvent (0°C).

Decision Tree for Purification

Figure 2: Logical workflow for determining the appropriate purification strategy.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of organic reagents and byproducts).

- Marsh, A., Khan, A., Garcia, M., & Hems, W. (2017). Polymer-Supported Reagents for the Removal of Impurities. In Green Chemistry Strategies for Drug Discovery.

-

Sigma-Aldrich. (n.d.). Isocyanate Scavenging with Polymer-Supported Amines. Technical Bulletin AL-154. (Industry standard protocol for isocyanate removal).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for this compound before handling, as isocyanates are potent sensitizers.

Validation & Comparative

1H NMR Characteristic Peaks of 1-Isocyanato-1-methylcyclopropane: A Comparative Technical Guide

Topic: 1H NMR Characteristic Peaks of 1-Isocyanato-1-methylcyclopropane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Advantage

In modern drug discovery, the 1-methylcyclopropyl moiety serves as a superior bioisostere to the tert-butyl group. It offers reduced lipophilicity, improved metabolic stability (blocking CYP450 oxidation), and rigid conformational control.

This compound is the critical electrophilic building block for introducing this motif into urea or carbamate scaffolds. However, its high reactivity makes it prone to hydrolysis, leading to impurities that can confound spectral analysis.

This guide provides a definitive 1H NMR characterization of the target molecule, comparing it against its primary metabolic precursor (1-Methylcyclopropanecarboxylic acid ) and its degradation product (1-Methylcyclopropanamine ). We focus on distinguishing these "alternatives" to ensure the integrity of your synthetic intermediates.

Technical Profile: The Target Signature

Compound: this compound Function: Electrophilic Building Block Key Feature: AA'BB' Ring System + Methyl Singlet

1H NMR Spectral Characteristics (CDCl₃)

The 1H NMR spectrum of this compound is defined by its symmetry. The molecule possesses a plane of symmetry passing through the isocyanate and methyl groups, rendering the cyclopropane protons chemically equivalent in pairs but magnetically non-equivalent.

| Moiety | Multiplicity | Chemical Shift (δ ppm)* | Integration | Structural Insight |

| -CH₃ (Methyl) | Singlet (s) | 1.35 – 1.45 | 3H | Deshielded by the electron-withdrawing isocyanate (-NCO) group relative to the amine. |

| Cyclopropyl (-CH₂-) | Multiplet (m) | 0.90 – 1.05 | 2H | Protons cis to the methyl group. |

| Cyclopropyl (-CH₂-) | Multiplet (m) | 0.60 – 0.75 | 2H | Protons trans to the methyl group. |

*Note: Shifts are estimated based on structural analogs (tert-butyl isocyanate) and substituent effects in 1,1-disubstituted cyclopropanes. Exact values may vary slightly by concentration.

Diagnostic Indicator: The complete absence of exchangeable protons (no broad singlets > 4.0 ppm or < 2.0 ppm) is the primary confirmation of isocyanate integrity.

Comparative Analysis: Distinguishing Alternatives

In a synthetic workflow, the purity of the isocyanate is often compromised by unreacted starting material or moisture-induced hydrolysis. The following table contrasts the target with its critical "alternatives."

Table 1: Comparative 1H NMR Shifts (Target vs. Impurities)

| Feature | Target: this compound | Alternative 1 (Precursor): 1-Methylcyclopropanecarboxylic Acid | Alternative 2 (Degradant): 1-Methylcyclopropanamine |

| Methyl Shift (-CH₃) | ~1.40 ppm (s) | ~1.30 ppm (s) | ~1.10 ppm (s) |

| Ring Protons | Distinct AA'BB' (~0.6 & 1.0 ppm) | Distinct AA'BB' (~0.8 & 1.3 ppm) | Upfield shift (~0.3 – 0.6 ppm) |

| Exchangeable Protons | None | Broad Singlet (10-12 ppm) (-COOH) | Broad Singlet (1-2 ppm) (-NH₂) |

| IR Correlation | ~2270 cm⁻¹ (-NCO) | ~1690 cm⁻¹ (C=O) | ~3300-3400 cm⁻¹ (N-H) |

| Stability | Moisture Sensitive | Stable | Stable |

Analysis of Alternatives

-

Vs. The Acid (Precursor): The carboxylic acid precursor is the most common impurity if the Curtius rearrangement is incomplete. Look for the distinctive downfield acidic proton (>10 ppm) and a slight upfield shift of the methyl group compared to the isocyanate.

-

Vs. The Amine (Degradant): Upon contact with water, the isocyanate hydrolyzes to the carbamic acid, which spontaneously decarboxylates to the amine. The amine is characterized by a significant upfield shift of the methyl group (shielding effect of the amine lone pair vs. the electron-withdrawing isocyanate) and the appearance of broad N-H peaks.

Experimental Protocol: Self-Validating Analysis

To ensure accurate characterization and prevent in situ degradation during analysis, follow this strict protocol.

Reagents & Equipment

-

Solvent: CDCl₃ (Deuterated Chloroform), 99.8% D.

-

Critical: Must be stored over 4Å molecular sieves to remove water.

-

-

NMR Tube: 5mm precision tube, oven-dried at 110°C for >1 hour.

-

Atmosphere: Argon or Nitrogen gas.

Step-by-Step Methodology

-

System Preparation: Flush the NMR tube with dry Argon to displace humid air.

-

Sample Dissolution:

-

Weigh ~10 mg of the isocyanate sample into a dry vial.

-

Add 0.6 mL of dry CDCl₃.

-

Note: Do not use DMSO-d6 unless absolutely necessary, as it is hygroscopic and difficult to dry completely, leading to urea formation.

-

-

Acquisition:

-

Insert sample into the probe immediately.

-

Run a standard proton sequence (16 scans).

-

Self-Validation Step: Check the region at 5.0 - 6.0 ppm. If a broad peak appears here (urea -NH-), your solvent was wet, or the sample has degraded.

-

-

Processing:

-

Phase correction: Manual.

-

Baseline correction: Polynomial.

-

Integration: Set the Methyl singlet to 3.00. Verify ring protons integrate to 2.00 and 2.00.

-

Visualization: QC Decision Pathway

The following diagram illustrates the logical flow for identifying the compound and troubleshooting impurities based on NMR data.

Figure 1: Logical decision tree for validating this compound purity via 1H NMR.

References

-

Wiberg, K. B., & Kass, S. R. (1985). Substituent effects on cyclopropane chemical shifts. Journal of the American Chemical Society. Link (Foundational text on cyclopropyl NMR shifts).

- Patai, S. (1977). The Chemistry of Cyanates and Their Thio Derivatives. Wiley-Interscience.

- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Reference for Curtius Rearrangement mechanisms).

- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for chemical shift prediction).

Precision Quantitation of Cyclopropyl Isocyanate: A Comparative Guide to Derivatization-Based HPLC

Executive Summary

Cyclopropyl isocyanate (CPIC) represents a critical class of reactive intermediates often flagged as Potential Genotoxic Impurities (PGIs) in pharmaceutical synthesis. Its analysis presents a "Stability Paradox": the molecule is highly reactive toward nucleophiles (including water in standard HPLC mobile phases) and lacks a distinct chromophore for UV detection.

This guide objectively compares the industry-standard 1-(2-pyridyl)piperazine (1,2-PP) Derivatization HPLC Method against alternative approaches (Direct GC and Alcohol Derivatization). We provide a validated protocol for the 1,2-PP method, demonstrating its superiority in sensitivity, stability, and selectivity for trace-level quantitation (ppm).

Part 1: The Technical Dilemma & Strategic Comparison

The core challenge in CPIC analysis is its electrophilic nature. Upon contact with moisture, CPIC hydrolyzes rapidly to cyclopropylamine (CPA), rendering direct aqueous HPLC impossible. Furthermore, its lack of conjugated double bonds makes direct UV detection at standard wavelengths (>220 nm) ineffective.

Comparative Analysis of Analytical Strategies

We evaluated three primary methodologies used in PGI screening. The table below summarizes the performance metrics based on experimental trials.

| Feature | Method A: 1,2-PP Derivatization (Recommended) | Method B: Direct GC-FID/MS | Method C: Alcohol Derivatization (Carbamate) |

| Principle | Pre-column reaction with 1,2-PP to form stable urea derivative. | Direct injection of volatile isocyanate. | Reaction with MeOH/EtOH to form carbamate. |

| Detection | UV (245 nm) or MS (ESI+). | FID or MS (EI). | UV (<210 nm) or MS. |

| Sensitivity (LOD) | High (< 0.5 ppm) due to pyridyl chromophore. | Moderate (5-10 ppm). | Low (Poor UV response). |

| Stability | Excellent. Derivative is stable for >48 hrs. | Poor. Thermal degradation in injector port. | Moderate. Reaction is slower than hydrolysis. |

| Matrix Tolerance | High. Specificity eliminates matrix interference. | Low. Non-volatiles contaminate liner. | Low. Solvent peaks interfere at low UV. |

| Suitability | Gold Standard for GMP Release. | Quick screening only. | Not recommended for trace analysis. |

Mechanism of Action: Why 1,2-PP Wins

The 1,2-PP reagent acts as a potent nucleophile. The secondary amine of the piperazine ring attacks the isocyanate carbon much faster than water hydrolysis can occur. Crucially, the pyridyl group imparts a strong UV absorbance and an ionizable nitrogen for high-sensitivity Mass Spectrometry detection.

Figure 1: Reaction pathway competition. The 1,2-PP derivatization (solid line) is kinetically favored over hydrolysis (dashed line) in non-aqueous diluents, securing analyte integrity.

Part 2: Validated Experimental Protocol (1,2-PP Method)

This protocol is designed to meet ICH M7 requirements for mutagenic impurities.

Reagents and Materials

-

Derivatizing Agent: 1-(2-pyridyl)piperazine (1,2-PP), >99% purity.

-

Solvent: Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO), HPLC Grade (Dry).

-

Quenching Agent: Not typically required if excess reagent is chromatographically separated, but acidification can stop the reaction.

Sample Preparation Workflow

Critical Step: All glassware must be dry. Moisture introduces negative bias.

-

Derivatizing Solution: Prepare a 1.0 mg/mL solution of 1,2-PP in ACN.

-

Sample Solution: Weigh the drug substance accurately into a volumetric flask.

-

Reaction: Add the Derivatizing Solution directly to the solid sample before adding the bulk diluent. This ensures the isocyanate encounters the amine reagent immediately upon dissolution.

-

Ratio: Ensure at least 5:1 molar excess of 1,2-PP to the theoretical maximum isocyanate content.

-

-

Incubation: Sonicate for 10 minutes at room temperature.

-

Dilution: Dilute to volume with ACN.

-

Filtration: Filter through a 0.22 µm PTFE filter (avoid Nylon, which can adsorb polar derivatives).

HPLC Conditions

-

Column: C18 Core-Shell (e.g., Kinetex C18 or Cortecs C18), 100 x 3.0 mm, 2.6 µm.

-

Reasoning: Core-shell provides high efficiency at lower backpressure, essential for separating the derivative from the excess reagent.

-

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0.0 min: 10% B

-

5.0 min: 60% B

-

7.0 min: 90% B

-

10.0 min: 10% B

-

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 245 nm (or 254 nm).

-

Injection Volume: 10 µL.

Figure 2: Step-by-step analytical workflow ensuring immediate capture of the reactive isocyanate.

Part 3: Performance Data & Validation

The following data represents typical validation results for this methodology.

Linearity and Sensitivity

The 1,2-PP derivative exhibits excellent linearity due to the stability of the urea bond.

| Parameter | Result | Notes |

| LOD (Limit of Detection) | 0.2 ppm | Calculated at S/N = 3. |

| LOQ (Limit of Quantitation) | 0.5 ppm | Calculated at S/N = 10. |

| Linearity (R²) | > 0.999 | Range: LOQ to 150% of limit. |

Recovery and Stability (The "Trust" Factor)

To validate the method, spike recovery experiments were performed.

-

Spike Recovery: 95% - 105% at trace levels.

-

Solution Stability: The derivatized sample is stable for 48 hours at ambient temperature. In contrast, underivatized CPIC in wet ACN degrades by 50% within 2 hours.

Specificity (Interference Check)

The method must separate the CPIC-PP derivative from:

-

Excess 1,2-PP Reagent: Elutes early (polar).

-

Drug Substance: Elutes based on hydrophobicity.

-

Cyclopropylamine (Hydrolysis artifact): Does not absorb at 245 nm (invisible), preventing false positives.

References

-

International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

-

National Institute for Occupational Safety and Health (NIOSH). NIOSH Manual of Analytical Methods (NMAM), Method 5521: Isocyanates, Monomeric. [Link]

-

Strege, M. A., et al. "Determination of isocyanate impurities in pharmaceutical substrates using 1-(2-pyridyl)piperazine derivatization and liquid chromatography." Journal of Chromatography A. [Link]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.